![molecular formula C17H17N B13770440 N,N-Dimethyl-2-(p-tolylethynyl)aniline](/img/structure/B13770440.png)
N,N-Dimethyl-2-(p-tolylethynyl)aniline
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Overview
Description
N,N-Dimethyl-2-(p-tolylethynyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group and a p-tolylethynyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, the reaction between 2-iodo-N,N-dimethylaniline and p-tolylacetylene in the presence of palladium acetate, triphenylphosphine, and copper(I) iodide in a solvent like tetrahydrofuran can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(p-tolylethynyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine in dichloromethane or hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Dye Production
N,N-Dimethyl-2-(p-tolylethynyl)aniline serves as a precursor for various dyes, particularly triarylmethane dyes such as crystal violet. These dyes are widely used in textiles and biological staining due to their vibrant colors and stability.
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating complex molecular structures.
Polymerization Catalyst
In the polymer industry, this compound acts as a catalyst for the polymerization of polyesters and epoxy resins. It enhances the curing process by accelerating the reaction rates, which is crucial for producing high-performance materials used in coatings, adhesives, and composites.
Cosmetic Formulations
This compound is also employed in cosmetic formulations due to its properties as a stabilizing agent and fixative. Its role includes:
- Film Formers : Enhancing the texture and longevity of cosmetic products.
- Emulsifiers : Assisting in the mixing of oil and water phases in creams and lotions.
- Colorants : Providing vibrant colors in makeup products.
Health and Safety Considerations
While this compound has beneficial applications, it is crucial to consider its safety profile. Studies have indicated potential genotoxic effects at certain exposure levels. For instance, research has shown that both N,N-dimethylaniline and N,N-dimethyl-p-toluidine can induce chromosomal damage in laboratory settings, raising concerns about their use in consumer products without adequate safety measures .
Case Study 1: Dye Production
A study demonstrated the successful synthesis of triarylmethane dyes using this compound as a key precursor. The resulting dyes exhibited excellent lightfastness and color intensity, making them suitable for high-end textile applications.
Case Study 2: Polymer Curing
In industrial applications, the compound was tested as a curing agent for epoxy resins. The results showed a significant reduction in curing time compared to traditional catalysts, leading to increased efficiency in manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(p-tolylethynyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: A derivative used in organic synthesis and materials science.
Uniqueness: N,N-Dimethyl-2-(p-tolylethynyl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group and a p-tolylethynyl group allows for versatile chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C17H17N/c1-14-8-10-15(11-9-14)12-13-16-6-4-5-7-17(16)18(2)3/h4-11H,1-3H3 |
InChI Key |
NDDYEPLQRGHIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N(C)C |
Origin of Product |
United States |
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